
2,2,2-Trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many natural products and synthetic drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloropyrimidine-5-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The dichloropyrimidine moiety is highly reactive towards nucleophiles, allowing for the substitution of chlorine atoms with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Hydrolysis: 2,4-Dichloropyrimidine-5-carboxylic acid.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate is primarily based on its ability to interact with specific molecular targets. The trifluoroethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The dichloropyrimidine moiety can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloropyrimidine: A simpler pyrimidine derivative with similar reactivity but lacking the trifluoroethyl group.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a trifluoroethyl group, leading to different chemical properties and reactivity.
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another pyrimidine derivative with different substituents, used in similar applications.
Uniqueness
2,2,2-Trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate is unique due to the presence of both trifluoroethyl and dichloropyrimidine groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity towards nucleophiles, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H3Cl2F3N2O2 |
|---|---|
Peso molecular |
275.01 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H3Cl2F3N2O2/c8-4-3(1-13-6(9)14-4)5(15)16-2-7(10,11)12/h1H,2H2 |
Clave InChI |
GRDQKONWRZCCOO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)Cl)Cl)C(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



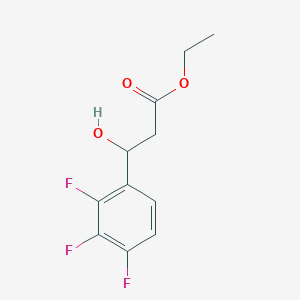
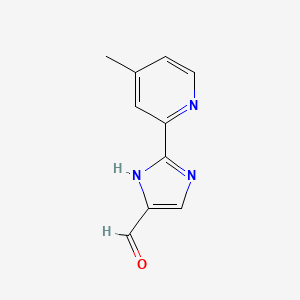
![6'-Chloro-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13666398.png)
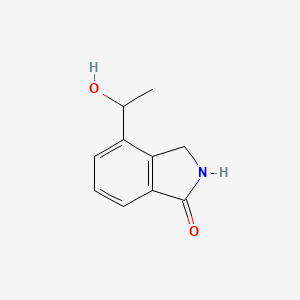
![Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)

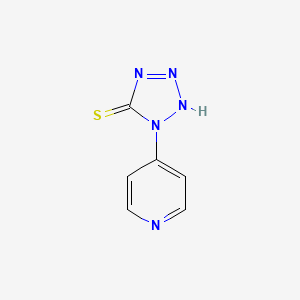
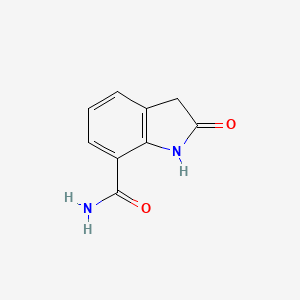
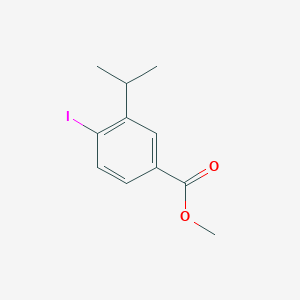
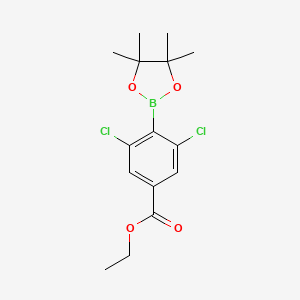
![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)
![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)

